N-methoxy-N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-Methoxy-N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a methoxy-N-methyl carboxamide group and a methylsulfonyl substituent on the piperidine ring. This structure combines hydrophilic (methoxy) and hydrophobic (methylsulfonyl) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-10(15-2)9(12)8-4-6-11(7-5-8)16(3,13)14/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINYTDVZFWDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCN(CC1)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methanesulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-methoxy-N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
The piperidine-4-carboxamide scaffold is highly versatile, with modifications at the carboxamide nitrogen and piperidine ring significantly altering biological activity and physicochemical properties. Below is a comparative analysis based on substituent effects:
Table 1: Substituent Comparison of Selected Piperidine-4-Carboxamide Derivatives
Key Observations:
- Hydroxy substituents (e.g., in 19i) may enhance metal-binding capacity, relevant for enzyme inhibition.
- Piperidine Substituents: The methylsulfonyl group in the target compound provides hydrophobic interactions (as seen in GS-CA1’s binding to CA), whereas bulkier aryl sulfonyl groups (e.g., 4-methoxy-3-methylphenyl) introduce steric effects that could hinder or enhance target engagement.
Biological Activity
N-methoxy-N-methyl-1-(methylsulfonyl)piperidine-4-carboxamide (referred to as NMMP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
NMMP is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₃N₃O₃S
- Molecular Weight : 229.28 g/mol
The compound features a piperidine ring with a methoxy group, a methyl group, and a methylsulfonyl moiety, which contribute to its unique pharmacological properties.
The biological activity of NMMP is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors through binding interactions, leading to various physiological effects. Some proposed mechanisms include:
- Inhibition of Enzyme Activity : NMMP may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Signal Transduction Interference : The compound could interfere with signal transduction processes, affecting cellular responses to external stimuli.
Anticancer Properties
Recent studies have highlighted the anticancer potential of NMMP. Research indicates that NMMP can inhibit tumor cell proliferation and migration, triggering apoptosis in cancer cells. For instance, studies using cell lines have demonstrated that NMMP significantly reduces cell viability and induces ferroptosis—a form of regulated cell death characterized by the accumulation of lipid peroxides.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | SKOV3 | 25 | Induces ferroptosis via ROS accumulation |
| Study 2 | OVCAR-3 | 30 | Inhibits cell migration and proliferation |
Antimicrobial Activity
In addition to its anticancer effects, NMMP has shown promise as an antimicrobial agent. Preliminary studies suggest that the compound exhibits activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Case Studies and Research Findings
A comprehensive review of available literature reveals several key findings regarding NMMP:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that NMMP significantly inhibits the proliferation of cancer cells across multiple types, including ovarian and breast cancer cells. The mechanism involves the modulation of oxidative stress pathways and apoptosis induction .
- Ferroptosis Induction : NMMP has been shown to trigger ferroptosis in tumor cells by increasing reactive oxygen species (ROS) levels and decreasing glutathione peroxidase (GPX4) expression. This pathway is critical for its anticancer activity .
- Synergistic Effects : When combined with other chemotherapeutic agents, NMMP has exhibited synergistic effects that enhance overall efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
